molecular formula C18H15N3O3S B2571725 N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872613-64-4

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2571725
CAS No.: 872613-64-4
M. Wt: 353.4
InChI Key: LVFDAZAGZPAYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a benzamide group, and a phenylethyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form 2-oxo-2-phenylethyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound is coupled with benzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts, controlled temperatures, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the benzamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxo-2-phenylacetyl)benzamide: Shares structural similarities but differs in the presence of the oxadiazole ring.

    N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and phenylethyl sulfanyl moiety are particularly noteworthy, as they contribute to its potential reactivity and applications.

Properties

IUPAC Name

N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-16(24-18)11-19-17(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDAZAGZPAYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.